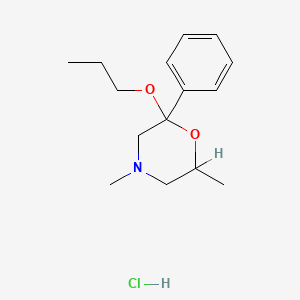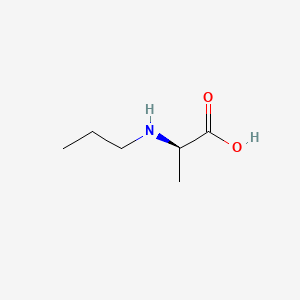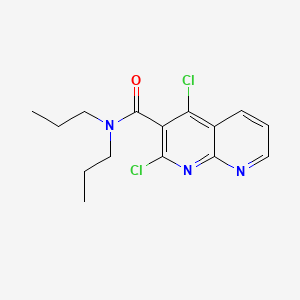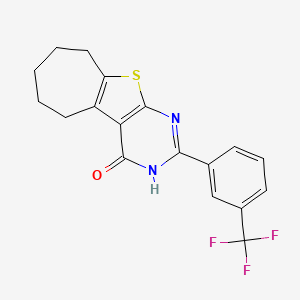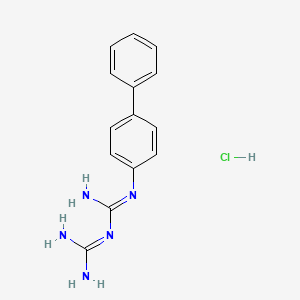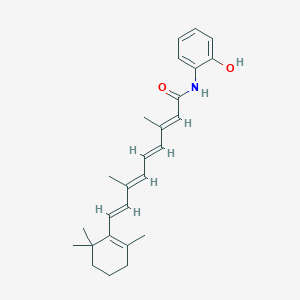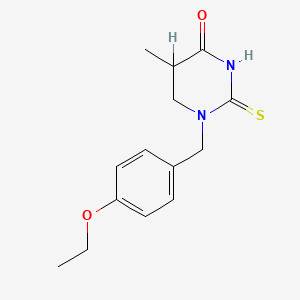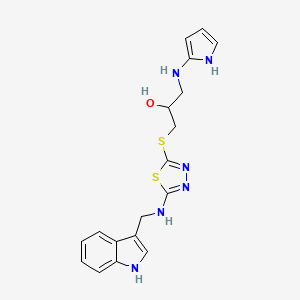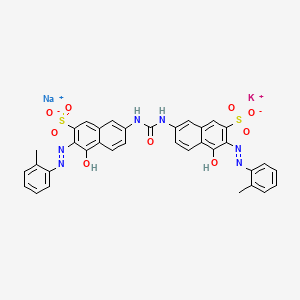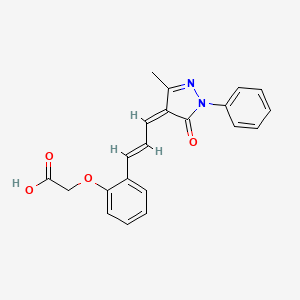
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition, using L-proline as a catalyst . This approach is efficient and allows for the formation of complex organic molecules in a single pot synthesis reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and organocatalysts like L-proline suggests that scalable and efficient production methods could be developed based on these principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, in pharmacological studies, it has been shown to bind to protein receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)ethylidene: A similar compound with slight variations in the substituent groups.
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another related compound with different functional groups.
Uniqueness
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid is unique due to its specific structure, which allows for diverse chemical reactions and potential applications. Its ability to undergo multicomponent reactions and form complex molecules makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
94158-17-5 |
|---|---|
Formule moléculaire |
C21H18N2O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[2-[(E,3Z)-3-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)prop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H18N2O4/c1-15-18(21(26)23(22-15)17-10-3-2-4-11-17)12-7-9-16-8-5-6-13-19(16)27-14-20(24)25/h2-13H,14H2,1H3,(H,24,25)/b9-7+,18-12- |
Clé InChI |
CPDCFQUIJBFGEV-FHZYVREQSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C=C\C2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


